({[2-(TRIFLUOROMETHYL)PHENYL]METHYL}CARBAMOYL)METHYL 3,5-DIMETHOXYBENZOATE
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Overview
Description
({[2-(TRIFLUOROMETHYL)PHENYL]METHYL}CARBAMOYL)METHYL 3,5-DIMETHOXYBENZOATE is a complex organic compound that features a trifluoromethyl group, a phenyl ring, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ({[2-(TRIFLUOROMETHYL)PHENYL]METHYL}CARBAMOYL)METHYL 3,5-DIMETHOXYBENZOATE typically involves multiple steps:
Formation of the Trifluoromethyl Phenyl Methyl Carbamate: This step involves the reaction of 2-(trifluoromethyl)benzylamine with an appropriate carbamoylating agent under controlled conditions.
Esterification with 3,5-Dimethoxybenzoic Acid: The intermediate product is then reacted with 3,5-dimethoxybenzoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the final ester compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups on the benzoate ring.
Reduction: Reduction reactions may target the carbonyl groups within the carbamate and ester functionalities.
Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like sodium hydride (NaH) and various alkyl halides can facilitate substitution reactions.
Major Products
Oxidation: Products may include carboxylic acids or aldehydes.
Reduction: Alcohols or amines may be formed.
Substitution: Various substituted derivatives of the original compound.
Scientific Research Applications
Chemistry
In chemistry, ({[2-(TRIFLUOROMETHYL)PHENYL]METHYL}CARBAMOYL)METHYL 3,5-DIMETHOXYBENZOATE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, this compound may be used to study enzyme interactions and protein binding due to its specific functional groups. It can serve as a probe to investigate biochemical pathways and molecular mechanisms.
Medicine
In medicinal chemistry, the compound’s structure suggests potential applications as a pharmaceutical intermediate. It may be explored for its activity against various biological targets, including enzymes and receptors.
Industry
In the industrial sector, this compound could be utilized in the development of advanced materials, such as polymers and coatings, due to its stability and functional versatility.
Mechanism of Action
The mechanism by which ({[2-(TRIFLUOROMETHYL)PHENYL]METHYL}CARBAMOYL)METHYL 3,5-DIMETHOXYBENZOATE exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The carbamate and ester functionalities enable specific binding interactions with target proteins, potentially inhibiting or modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- ({[2-(TRIFLUOROMETHYL)PHENYL]METHYL}CARBAMOYL)METHYL 4-METHOXYBENZOATE
- ({[2-(TRIFLUOROMETHYL)PHENYL]METHYL}CARBAMOYL)METHYL 3,4-DIMETHOXYBENZOATE
Uniqueness
({[2-(TRIFLUOROMETHYL)PHENYL]METHYL}CARBAMOYL)METHYL 3,5-DIMETHOXYBENZOATE is unique due to the specific positioning of the methoxy groups on the benzoate ring. This positioning can influence the compound’s reactivity and interaction with biological targets, making it distinct from other similar compounds.
Properties
IUPAC Name |
[2-oxo-2-[[2-(trifluoromethyl)phenyl]methylamino]ethyl] 3,5-dimethoxybenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F3NO5/c1-26-14-7-13(8-15(9-14)27-2)18(25)28-11-17(24)23-10-12-5-3-4-6-16(12)19(20,21)22/h3-9H,10-11H2,1-2H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEVSEHCXXVDMMJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)OCC(=O)NCC2=CC=CC=C2C(F)(F)F)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F3NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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